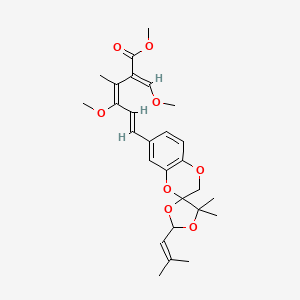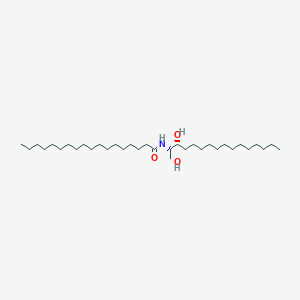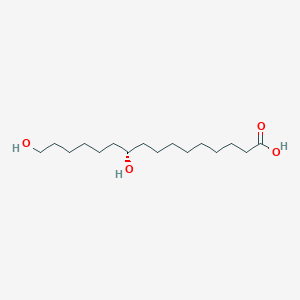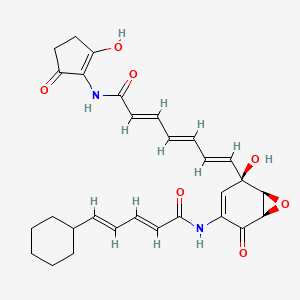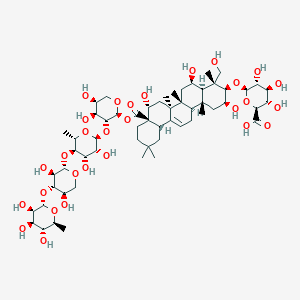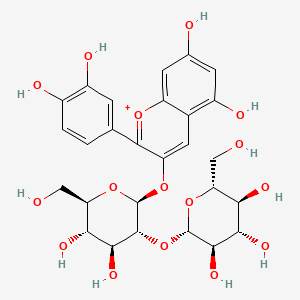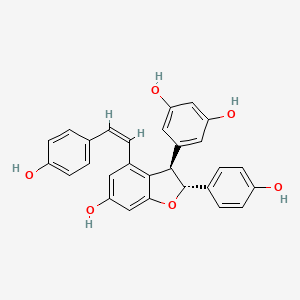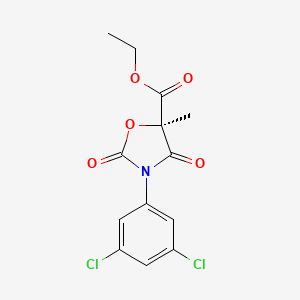
(R)-Chlozolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-chlozolinate is an ethyl 3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate that is the (R)-enantiomer of chlozolinate. It is an enantiomer of a (S)-chlozolinate.
Applications De Recherche Scientifique
Residue Analysis in Agricultural Products
Chlozolinate, known for its use as a dicarboximide fungicide, particularly in grape cultivation, has been the subject of residue analysis studies. For example, Lentza-Rizos et al. (2000) conducted field trials to assess the residues of chlozolinate in table grapes in Greece. Their study, utilizing gas chromatography, revealed that chlozolinate residues decreased to below the proposed maximum residue levels within 21 days post-application. Interestingly, washing grapes removed up to 80% of chlozolinate, indicating its non-systemic presence on the fruit and reducing potential consumer exposure to this pesticide (Lentza-Rizos et al., 2000).
Impact on Vinification Process
Chlozolinate's behavior during the vinification process was studied by Gennari et al. (1992). They investigated the residual behavior of chlozolinate and its metabolite in wine, finding that chlozolinate was not detectable after the second racking. The study highlighted the reduced metabolite content through the vinification process, shedding light on the impact of winemaking procedures on fungicide residues (Gennari et al., 1992).
Inclusion in Multiresidue Methods
The inclusion of chlozolinate in multiresidue monitoring methods has been validated. Lentza-Rizos and Avramides (1999) demonstrated the high accuracy and precision of a multiresidue gas chromatography method for chlozolinate across various crops. This advancement is significant for routine residue control in agricultural products, ensuring safety and compliance with regulations (Lentza-Rizos & Avramides, 1999).
Biodegradation in Compost
The study of biodegradation kinetics of dicarboximide fungicides, including chlozolinate, in compost was carried out by Vanni et al. (2000). They observed that chlozolinate degraded rapidly in compost, completely disappearing within twelve days. This research is crucial for understanding the environmental fate of chlozolinate and its impact on waste management practices (Vanni et al., 2000).
Degradation in Wine
Research on the degradation of chlozolinate in wine has been conducted by Cabras et al. (1984). They observed that the degradation rate of chlozolinate was influenced by pH levels, with faster degradation at higher pH. This study contributes to understanding how chlozolinate behaves in different food processing conditions and its implications for food safety (Cabras et al., 1984).
Propriétés
Nom du produit |
(R)-Chlozolinate |
|---|---|
Formule moléculaire |
C13H11Cl2NO5 |
Poids moléculaire |
332.13 g/mol |
Nom IUPAC |
ethyl (5R)-3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C13H11Cl2NO5/c1-3-20-11(18)13(2)10(17)16(12(19)21-13)9-5-7(14)4-8(15)6-9/h4-6H,3H2,1-2H3/t13-/m1/s1 |
Clé InChI |
IGUYEXXAGBDLLX-CYBMUJFWSA-N |
SMILES isomérique |
CCOC(=O)[C@]1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C |
SMILES |
CCOC(=O)C1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C |
SMILES canonique |
CCOC(=O)C1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-O-[2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5-methyl-6-propan-2-yloxan-4-yl] 1-O-[(2-oxo-1,3-dihydropyrrol-5-yl)methyl] (E)-but-2-enedioate](/img/structure/B1250862.png)
